molecular formula C7H8O3 B2490093 6-Oxaspiro[2.5]octane-5,7-dione CAS No. 144728-22-3

6-Oxaspiro[2.5]octane-5,7-dione

Cat. No.: B2490093
CAS No.: 144728-22-3
M. Wt: 140.138
InChI Key: OJDBETFKJUMMEV-UHFFFAOYSA-N
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Description

6-Oxaspiro[2.5]octane-5,7-dione is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.138. The purity is usually 95%.
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Properties

IUPAC Name

6-oxaspiro[2.5]octane-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-5-3-7(1-2-7)4-6(9)10-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDBETFKJUMMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)OC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Value of Spirocyclic Architectures in Chemical Synthesis

Spirocyclic compounds, characterized by two rings sharing a single common atom, are of profound importance in the field of chemical synthesis, particularly in medicinal chemistry and drug discovery. researchgate.net Their rising prominence is tied to the growing demand for molecules with enhanced three-dimensional character, a feature that often correlates with improved pharmacological profiles. nih.gov

The introduction of a spirocyclic core imparts a rigid conformational constraint on a molecule. This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity. uni.lu Furthermore, by moving away from flat, aromatic structures towards more sp³-rich spirocyclic frameworks, chemists can significantly improve crucial physicochemical properties such as solubility and metabolic stability, while reducing lipophilicity. nih.gov The unique spatial arrangement of substituents around a spirocyclic core allows for a more precise exploration of chemical space, a critical aspect in the design of novel therapeutics. uni.luambeed.com A notable class of spirocycles that has seen extensive investigation is the spirooxindoles, which are found in numerous natural products and have shown a wide range of biological activities, further cementing the status of spiro-compounds as valuable targets in synthetic chemistry. semanticscholar.orgresearchgate.netsigmaaldrich.comnih.govsigmaaldrich.com

Foundational Structural Considerations of 6 Oxaspiro 2.5 Octane 5,7 Dione

6-Oxaspiro[2.5]octane-5,7-dione is a distinct molecule that merges a cyclopropane (B1198618) ring with a six-membered anhydride (B1165640) ring through a spiro-junction. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol
CAS Number 144728-22-3
InChI Key OJDBETFKJUMMEV-UHFFFAOYSA-N

This table presents key identifiers and properties of this compound. chemicalbook.com

The structure is characterized by the inherent ring strain of the cyclopropane ring fused at the C2 position of a 1,3-dione system incorporated into an oxane ring. This combination of a strained three-membered ring and a reactive anhydride functional group makes it a versatile synthetic intermediate. While specific crystallographic data for this compound is not widely published, structural analyses of related 1-oxaspiro[2.5]octane derivatives via NMR spectroscopy have shed light on the preferred conformations of such systems. These studies indicate that the six-membered ring typically adopts a chair-like conformation, with the orientation of substituents influencing steric and electronic effects within the molecule.

Current Research Trajectories and Academic Relevance

Cyclization-Based Synthesis Strategies

The formation of the this compound core predominantly relies on cyclization reactions, where a linear precursor is induced to form the characteristic spiro-fused ring system. Various approaches have been developed to achieve this transformation efficiently.

Cyclization of (1-Carboxymethyl-cyclopropyl)-acetic Acid Precursors

A key method for the synthesis of this compound involves the dehydration and cyclization of (1-Carboxymethyl-cyclopropyl)-acetic acid. This dicarboxylic acid precursor, upon treatment with a dehydrating agent such as acetic anhydride, undergoes an intramolecular reaction to form the target cyclic anhydride.

This transformation is typically carried out at elevated temperatures. For instance, the reaction can be effectively conducted in the presence of a high-boiling solvent like mesitylene (B46885) at 100°C. The use of acetic anhydride serves to both activate the carboxylic acid groups and to remove the water generated during the cyclization, driving the reaction to completion. The resulting this compound is a crucial intermediate for the synthesis of more complex molecules, including those with pharmaceutical applications.

Anhydride-Mediated Cyclization (e.g., using Acetic Anhydride from 2-Oxaspiro[3.4]octane-1,3-dione Derivatives)

Multicomponent or Tandem Reaction Sequences

Detailed methodologies describing multicomponent or tandem reaction sequences for the direct synthesis of this compound are not extensively reported in the current scientific literature.

Synthesis from Dimethyl 2,2′-(cyclopropane-1,1-diyl)diacetate

Specific protocols for the synthesis of this compound starting from Dimethyl 2,2′-(cyclopropane-1,1-diyl)diacetate could not be identified in the reviewed sources.

Process Optimization and Scale-Up Considerations

The practical application of this compound in larger-scale synthetic campaigns necessitates the development of optimized and scalable production methods. A primary focus in this area is the move away from cumbersome and costly purification techniques.

Development of Efficient, Chromatography-Free Protocols

The development of efficient, chromatography-free protocols for the purification of this compound is a key objective for industrial applications. However, specific, detailed, and validated chromatography-free protocols for the synthesis and purification of this particular compound are not widely documented in the available literature.

Application of Continuous Flow Methodologies for Analogous Spiro Systems

Continuous flow chemistry has emerged as a powerful technology for the synthesis of complex molecules, offering significant advantages over traditional batch processing. syrris.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters like temperature and residence time, and improved safety profiles, particularly for exothermic or hazardous reactions. syrris.comnih.gov Consequently, flow methodologies have been successfully applied to the synthesis of various spirocyclic systems, demonstrating potential for the production of analogs of this compound.

Researchers have demonstrated that the integration of flow processing can lead to higher yields, accelerated reaction times, and safer operating conditions. syrris.com For instance, the Ley group at the University of Cambridge accomplished the total synthesis of the spirocyclic natural products Spirodienal A and Spirangien A, conducting over 20 steps in continuous flow. syrris.com This approach facilitated the use of low-boiling point solvents and provided efficient mixing, which are key to successful multi-step synthesis. syrris.com

In another application, a continuous flow approach was developed for the synthesis of chiral spiropenicillanates. This method involved 1,3-dipolar cycloaddition reactions that yielded spiro-1-pyrazolinepenicillanates in high yields (up to 81%), which were then converted to the final spirocyclopropanepenicillanates in quantitative yields via thermal ring contraction under flow conditions. researchgate.net This highlights the efficiency and sustainability of flow synthesis for creating spirocyclic structures, including those with a cyclopropane ring similar to that in this compound. researchgate.net

The versatility of this technology is further illustrated by its application in the synthesis of the approved drug buspirone (B1668070), which contains a spiro moiety. A continuous flow method utilizing a Ruthenium(II)-catalyzed hydrogen-borrowing approach was successfully reported, showcasing the industrial applicability of these systems. nih.gov

Spiro System Flow Reaction Type Key Advantages Reported Reference
Spirodienal A, Spirangien AMulti-step total synthesisHigher yields, faster processes, improved safety syrris.com
Spiropenicillanates1,3-dipolar cycloaddition, thermal ring contractionHigh yields (up to 81%), quantitative conversion, sustainable researchgate.net
BuspironeRu(II)-catalyzed hydrogen-borrowingDirect alkylation, industrial applicability nih.gov
Spiro-indolininesFlow electrochemistryScalability, improved reaction conditions rsc.org

Yield Enhancement and Purity Control in Synthetic Pathways

Achieving high yield and purity is paramount in chemical synthesis. For this compound, a known synthetic route involves the cyclization of a precursor by refluxing with acetic anhydride, which provides the target compound in a 70% yield after purification by silica (B1680970) gel chromatography. While effective, this highlights the need for purification, which can be time-consuming and costly on a larger scale.

Alternative strategies for analogous systems have focused on circumventing the need for extensive purification. A general synthetic route to the related spiro[2.5]octane-5,7-dione, which can be formed from this compound, utilizes diethyl acetonedicarboxylate. researchgate.netgoogle.com This method is advantageous as it avoids the use of column chromatography in each synthetic step, making it more amenable to scale-up. researchgate.net

The choice of reagents and reaction conditions plays a crucial role in maximizing yield. For example, the dichlorocyclopropanation of alkylidenemalonates to produce spiro-gem-dichlorocyclopropylmalonates, which share the spiro-cyclopropane feature, has been achieved in quantitative yields. researchgate.net Subsequent reactions of these products with urea (B33335) to form the corresponding barbiturates also proceed in very high yields of 80–95%. researchgate.net This demonstrates that careful selection of the synthetic pathway can lead to highly efficient transformations.

As mentioned previously, continuous flow chemistry is a key strategy for enhancing both yield and purity. The precise control over stoichiometry, temperature, and reaction time minimizes the formation of byproducts, often leading to cleaner reaction mixtures and simplifying downstream processing. nih.gov

Target/Analogous Compound Synthetic Method Yield Purity Control Method Reference
This compoundCyclization with acetic anhydride70%Silica gel chromatography
Spiro[2.5]octane-5,7-dioneCyclization of diethyl acetonedicarboxylate derivativeNot specifiedAvoids column chromatography researchgate.net
Spiro-gem-dichlorocyclopropylmalonatesDichlorocyclopropanation of alkylidenemalonatesQuantitativeHigh selectivity of the reaction researchgate.net
Spirocyclopropyl barbituratesReaction with urea80-95%High selectivity of the reaction researchgate.net

Exploration of Novel Synthetic Pathways

The development of new synthetic routes is driven by the need for greater efficiency, access to novel analogs, and the ability to control complex stereochemistry.

The selection of starting materials is fundamental to the design of a synthetic route. For spirocyclopropanes fused to dicarbonyl systems, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile and widely used precursor. researchgate.netchemicalbook.com Its high acidity and rigid structure make it an excellent nucleophile in various reactions. chemicalbook.com One-pot reactions between Meldrum's acid and various aldehydes in the presence of reagents like cyanogen (B1215507) bromide can lead to the efficient formation of fully substituted spiro-cyclopropanes in good to excellent yields. researchgate.netresearchgate.net Given that this compound is the anhydride of 1,1-cyclopropanediacetic acid, pathways originating from Meldrum's acid derivatives represent a logical and promising avenue for its synthesis.

Another important starting material for related structures is diethyl acetonedicarboxylate, which has been successfully employed in a tandem synthesis of spiro[2.5]octane-5,7-dione. researchgate.net This approach involves cyclization followed by decarboxylation under mild conditions. researchgate.net More recently, para-quinone methides have been utilized as starting materials for the one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones, which proceeds in high yields under mild, metal-free conditions. rsc.org

The three-dimensional nature of spirocycles means that control of stereochemistry is often critical, especially for biological applications. researchgate.net The development of stereoselective and asymmetric syntheses for spiro compounds is therefore a major area of research. nih.gov While specific asymmetric syntheses for this compound are not widely reported, methods developed for analogous systems provide a clear roadmap.

Palladium-catalyzed formal [3+2]-cycloaddition reactions between substituted vinylcyclopropanes and electron-deficient olefins, such as Meldrum's acid alkylidenes, have been shown to produce highly functionalized cyclopentane (B165970) products with excellent levels of both diastereo- and enantioselectivity. nih.gov This demonstrates that metal catalysis can effectively control the formation of multiple stereocenters in complex scaffolds derived from related starting materials. nih.gov

Furthermore, a highly stereoselective synthesis of complex 6/7/6-fused heterocyclic systems has been achieved from alkenylidene barbiturates. rsc.org This reaction sequence, which involves an internal redox reaction followed by an inverse electron-demand hetero-Diels–Alder reaction, allows for the one-pot construction of multiple stereocenters with high control over the stereochemical outcome. rsc.org

Catalysis is at the heart of modern synthetic chemistry, enabling reactions that would otherwise be inefficient or impossible. For spiroketal synthesis, which shares structural similarities with the oxaspiro-dione system, transition metal catalysis is a rapidly advancing field. nih.govresearchgate.net Gold catalysts, in particular, have emerged as exceptionally useful tools for synthesizing spiroketal natural products. rsc.org For example, gold-catalyzed spiroketalization was a key step in the flow synthesis of Spirodienal A. syrris.com

Beyond gold, other metals like palladium and rhodium are also employed. researchgate.net Palladium catalysis, for instance, is crucial in the enantioselective cycloadditions mentioned earlier. nih.gov In the biosynthesis of rubromycin natural products, nature employs flavin-dependent monooxygenase enzymes that act as spiroketal synthases to construct the complex spiroketal core through a remarkable oxidative rearrangement. nih.gov

For non-metal catalysis, a highly efficient VANOL-derived imidodiphosphoramide (VIP) catalyst has been designed for asymmetric halo-spiroketalization, demonstrating excellent enantioselectivity. digitellinc.com Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) have also been used in combination with ligands like 2,2'-bipyridine (B1663995) to catalyze cascade reactions that form complex fused heterocyclic systems stereoselectively. rsc.org

Catalyst Type Example Catalyst/System Application in Spiro Synthesis Reference
GoldAu(I), Au(III) complexesSpiroketalization syrris.comrsc.org
PalladiumPd₂(dba)₃ with chiral phosphine (B1218219) ligandsEnantioselective [3+2]-cycloadditions nih.gov
RhodiumRh(I) complexesAsymmetric synthesis of spirobichromans researchgate.net
RutheniumRu(II) complexesHydrogen-borrowing catalysis for buspirone synthesis nih.gov
OrganocatalystVANOL-derived imidodiphosphoramide (VIP)Asymmetric halo-spiroketalization digitellinc.com
Lewis AcidSc(OTf)₃ / 2,2'-bipyridineStereoselective cascade reactions rsc.org
BiocatalystFlavin-dependent monooxygenaseBiosynthesis of rubromycin spiroketals nih.gov

Ring-Opening Reactions and Mechanistic Investigations

The strained three-membered cyclopropane ring and the presence of two electrophilic carbonyl carbons in the six-membered ring make this compound susceptible to ring-opening reactions under various conditions. These transformations are crucial for introducing new functionalities and constructing more complex molecular architectures.

Nucleophilic Ring-Opening Reactions (e.g., with Alcohols, N,O-Dimethylhydroxylamine)

Nucleophiles readily attack the carbonyl groups of this compound, leading to the cleavage of the six-membered ring. This reactivity has been exploited for the synthesis of various derivatives.

One notable example is the reaction with alcohols. For instance, treatment of this compound with methanol under reflux in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) results in the formation of a ring-opened product. google.com This reaction proceeds via nucleophilic acyl substitution, where the methanol attacks one of the carbonyl groups, leading to the cleavage of an acyl-oxygen bond.

The reaction with N,O-dimethylhydroxylamine provides another pathway to a ring-opened product. google.com In a dichloromethane (B109758) solvent at a controlled temperature of 0-5 °C, and in the presence of pyridine, this compound reacts with N,O-dimethylhydroxylamine hydrochloride to yield [1-(2-oxo-propyl)-cyclopropyl]-acetic acid after subsequent workup. google.com This transformation highlights the susceptibility of the anhydride-like structure to nucleophilic attack.

Table 1: Nucleophilic Ring-Opening Reactions of this compound

Nucleophile Reagents and Conditions Product
Methanol Toluene, 4-dimethylaminopyridine, reflux (1-Carboxymethyl-cyclopropyl)-acetic acid methyl ester google.com
N,O-Dimethylhydroxylamine N,O-Dimethylhydroxylamine hydrochloride, pyridine, dichloromethane, 0-5 °C to room temperature [1-(2-oxo-propyl)-cyclopropyl]-acetic acid google.com

Acid-Catalyzed and Base-Catalyzed Ring Cleavages

The stability of the this compound ring system is sensitive to both acidic and basic conditions, which can promote its cleavage.

In the presence of an acid catalyst, the ether oxygen of the six-membered ring can be protonated, activating the ring towards nucleophilic attack and subsequent cleavage. While specific detailed studies on acid-catalyzed cleavage were not found in the provided search results, the general principles of acid catalysis on similar cyclic anhydrides suggest this reactivity.

Base-catalyzed ring cleavage is also a feasible pathway. The presence of a base can deprotonate a nucleophile, increasing its reactivity towards the carbonyl carbons. The reaction with methanol and DMAP, a base, is an example of such a transformation. google.com

Formation of Derived Intermediates through Ring Opening

The ring-opening of this compound is a valuable strategy for generating versatile intermediates for further synthetic transformations. The products of these reactions, such as (1-carboxymethyl-cyclopropyl)-acetic acid and its derivatives, serve as building blocks for more complex molecules. google.com

For instance, the crude product from the reaction with N,O-dimethylhydroxylamine, identified as [1-(2-oxo-propyl)-cyclopropyl]-acetic acid, is directly utilized in subsequent synthetic steps. google.com Similarly, the solution containing the product of the methanolysis reaction is used directly in the next stage of a synthesis, indicating its role as a key intermediate. google.com These intermediates, with their multiple functional groups, offer handles for a variety of chemical modifications.

Derivatization and Functionalization Strategies

Beyond ring-opening reactions, the functional groups of this compound can be modified to introduce diverse functionalities, expanding its synthetic utility.

Modification of Carbonyl Moieties

The two carbonyl groups are prime sites for chemical modification. These groups can undergo reactions typical of ketones and anhydrides. For example, the reaction with methylmagnesium bromide, a Grignard reagent, demonstrates the reactivity of the carbonyl groups. In this reaction, carried out in tetrahydrofuran (B95107) at -20 °C in the presence of copper(I) chloride, the Grignard reagent adds to one of the carbonyls. google.com This introduces a methyl group and transforms the carbonyl into a hydroxyl group after acidic workup.

Introduction of Diverse Functional Groups

The derivatization of this compound allows for the incorporation of a wide range of functional groups. The ring-opened products, in particular, provide opportunities for further functionalization. The carboxylic acid and ketone functionalities present in the intermediates derived from ring-opening can be subjected to a variety of standard organic transformations.

For instance, the carboxylic acid group in (1-carboxymethyl-cyclopropyl)-acetic acid can be converted into esters, amides, or other acid derivatives. google.com The ketone group in [1-(2-oxo-propyl)-cyclopropyl]-acetic acid can undergo reactions such as reduction, reductive amination, or aldol (B89426) condensations. These transformations pave the way for the synthesis of a broad spectrum of compounds with potential applications in various fields of chemistry.

Hydrazide Formation and Subsequent Transformations (e.g., Hydrazone Formation, Acylation, Condensation)

The reactivity of the dione (B5365651) functionality in this compound, which is a cyclic anhydride, allows for a variety of chemical transformations, particularly with nucleophiles like hydrazine (B178648) and its derivatives. The reaction with hydrazine typically initiates the formation of a hydrazide, which can then undergo further reactions.

The initial reaction of this compound with hydrazine would involve the nucleophilic attack of the hydrazine on one of the carbonyl carbons. This leads to the opening of the oxaspiro ring to form a hydrazide-carboxylic acid derivative. This intermediate is primed for subsequent intramolecular condensation to form a new heterocyclic system.

Subsequent transformations of the initially formed hydrazide can lead to a variety of products. For instance, if a second equivalent of a carbonyl compound is present, a hydrazone can be formed. wikipedia.org The general synthesis of hydrazones involves the reaction of hydrazines with aldehydes or ketones. wikipedia.org In the context of the opened spiro-dione, the newly formed hydrazide can react further.

Acylation of the hydrazide is another possible transformation. This would involve the reaction of the hydrazide with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group onto one of the nitrogen atoms of the hydrazide moiety.

Condensation reactions are also a key feature of hydrazide chemistry. The hydrazide derived from this compound can undergo condensation with various electrophiles. For example, reaction with β-ketoesters could lead to the formation of pyrazole (B372694) derivatives. The synthesis of such heterocyclic compounds from hydrazide precursors is a common strategy in medicinal chemistry. nih.govuobaghdad.edu.iq

The table below summarizes some of the potential transformations of this compound upon reaction with hydrazine and subsequent reagents.

Reactant(s) Intermediate/Product Type General Transformation
HydrazineHydrazide-carboxylic acidRing opening of the oxaspiro dione.
Hydrazide-carboxylic acidHeterocyclic compoundIntramolecular condensation.
Hydrazide + Aldehyde/KetoneHydrazoneFormation of a C=N-N bond. wikipedia.org
Hydrazide + Acylating AgentAcylated HydrazideIntroduction of an acyl group.
Hydrazide + β-dicarbonylPyrazole/Pyridazinone derivativeHeterocyclic ring formation via condensation. nih.gov

Mechanistic Insights into Enzyme Inhibition

While specific studies on the enzyme inhibitory activity of this compound are not extensively documented in the reviewed literature, its structural features suggest potential as an enzyme inhibitor. The following sections provide a hypothetical discussion based on the known interactions of similar structural motifs with enzymes like type II dihydrofolate reductase (DHFR).

Dihydrofolate reductase (DHFR) is a well-established target for various therapeutic agents. researchgate.net Inhibitors of DHFR disrupt the folate metabolic pathway, which is crucial for the synthesis of nucleic acids and some amino acids. nih.gov The active site of DHFR has distinct regions that bind to the different parts of its natural substrate, dihydrofolate. These include a pteridine (B1203161) binding site and a p-aminobenzoyl-L-glutamate (pABG) binding site. nih.gov

A molecule like this compound, or more likely, its ring-opened derivatives containing a carboxylate group, could potentially interact with the pABG binding site of DHFR. nih.gov A subset of non-steroidal anti-inflammatory drugs (NSAIDs) that contain carboxylate groups have been shown to inhibit DHFR by targeting this region. nih.govnih.gov The carboxylate group can form key interactions with conserved residues in this pocket.

The spirocyclic core of the molecule could also play a role in positioning the interactive functional groups within the active site. The hydrophobicity and shape of the molecule would be critical for its affinity to the enzyme. Molecular docking studies of various inhibitors with DHFR have shown the importance of hydrophobic interactions with residues such as Leucine, Phenylalanine, and Proline in the active site. nih.gov

The engagement of an inhibitor with the active site of an enzyme like DHFR is determined by a combination of factors, including shape complementarity and specific molecular interactions. For a derivative of this compound to act as a DHFR inhibitor, it would need to present functional groups that can form favorable interactions with the amino acid residues in the enzyme's active site.

Key residues in the human DHFR active site that are important for ligand binding include Ile-7, Glu-30, Phe-31, Phe-34, Leu-67, Arg-70, and Val-115. mdpi.com The interaction with Glu-30 is particularly significant for many inhibitors. mdpi.com A carboxylate group on a derivative of our subject compound could potentially form a salt bridge or hydrogen bonds with the positively charged side chain of an arginine residue or other hydrogen bond donors in the active site.

The following table outlines the hypothetical interactions of a ring-opened derivative of this compound (possessing a carboxylate group) with the active site of type II dihydrofolate reductase, based on known inhibitor interactions.

Functional Group of Inhibitor Potential Interacting Residue in DHFR Type of Interaction
CarboxylateArginine, Serine, ThreonineHydrogen Bonding, Salt Bridge nih.gov
CarbonylSerine, ThreonineHydrogen Bonding
Spirocyclic Alkyl FrameLeucine, Isoleucine, PhenylalanineHydrophobic Interactions nih.gov

It is important to note that this is a speculative analysis, and experimental validation through kinetic assays, X-ray crystallography, and NMR studies would be necessary to confirm any inhibitory activity and elucidate the precise binding mode. nih.govnih.gov

Photochemical Reactivity of Spirocyclic Ketones and Analogies

The photochemical behavior of ketones is a well-studied area of organic chemistry, with Norrish Type I and Type II reactions being the most prominent pathways. wikipedia.orgchem-station.com These reactions are initiated by the absorption of light, which excites the carbonyl group to a singlet state, followed by potential intersystem crossing to a triplet state. wikipedia.org

A Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond, leading to the formation of two radical intermediates. wikipedia.orgyoutube.com In the case of a cyclic ketone like this compound, this would result in the formation of a diradical. This diradical can then undergo several secondary reactions, including decarbonylation (loss of carbon monoxide) to form a new diradical that can cyclize, or intramolecular hydrogen abstraction. kvmwai.edu.in

A Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. wikipedia.orgchem-station.com For this compound, the presence of γ-hydrogens on the cyclohexane (B81311) part of the spiro system makes this reaction pathway plausible. The resulting 1,4-biradical can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative. wikipedia.org

The table below summarizes the potential photochemical reactions of this compound.

Photochemical Reaction Initial Step Key Intermediate Potential Products
Norrish Type Iα-cleavage of C-C bond adjacent to carbonylAcyl-alkyl diradicalDecarbonylated cyclic product, unsaturated aldehyde kvmwai.edu.in
Norrish Type IIIntramolecular γ-hydrogen abstraction1,4-biradicalRing-opened enol and alkene, cyclobutanol derivative wikipedia.org

The specific outcome of the photochemical reaction would depend on factors such as the wavelength of light used, the solvent, and the presence of photosensitizers. chem-station.com

Rearrangement Reactions within Oxaspiro Systems

Spirocyclic systems, particularly those containing strained rings, can undergo a variety of rearrangement reactions, often catalyzed by acids. youtube.com A common type of rearrangement is the Wagner-Meerwein rearrangement, which involves the 1,2-shift of an alkyl or aryl group to a neighboring carbocationic center. wikipedia.org

In the context of this compound, the formation of a carbocation could be initiated by the protonation of one of the carbonyl oxygens or the ether oxygen under acidic conditions. Subsequent opening of the oxirane ring or the oxane ring could generate a carbocation, which could then trigger a rearrangement.

For instance, protonation of a carbonyl oxygen followed by the departure of a water molecule (after tautomerization) is a common way to generate carbocations. In a spiro system, the migration of a C-C bond from the adjacent ring to the carbocationic center can lead to ring expansion or contraction, resulting in a new, often more stable, fused ring system. The driving force for such a rearrangement is typically the relief of ring strain or the formation of a more stable carbocation (e.g., tertiary over secondary). youtube.com The rearrangement of spiroalkanols to condensed ring systems via Wagner-Meerwein shifts has been reported. researchgate.net

The table below outlines a potential Wagner-Meerwein rearrangement scenario for this compound.

Initial Step Key Intermediate Rearrangement Type Potential Product
Protonation of carbonyl oxygenCarbocation adjacent to spiro centerWagner-Meerwein [1,2-alkyl shift] wikipedia.orgFused bicyclic system
Protonation of ether oxygenRing-opened carbocationRing expansion/contractionFused or bridged heterocyclic system rsc.org

The exact nature of the rearranged product would depend on which bond migrates and the subsequent reactions of the newly formed carbocationic intermediate. Computational studies can be employed to predict the energetics and feasibility of different rearrangement pathways. rsc.org

Spectroscopic and Computational Characterization of 6 Oxaspiro 2.5 Octane 5,7 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy would be instrumental in assigning the proton environments in 6-Oxaspiro[2.5]octane-5,7-dione. The spectrum would be expected to show distinct signals for the protons on the cyclopropane (B1198618) ring and the methylene (B1212753) groups of the anhydride (B1165640) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the three-membered cyclopropane ring are anticipated to appear at a characteristically high field (low ppm value) due to the ring's anisotropic effect. The integration of the signals would confirm the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting (multiplicity), providing valuable information about the connectivity of the atoms.

Table 1: Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Cyclopropyl-H~0.5 - 1.5Multiplet
Methylene-H (adjacent to C=O)~2.0 - 3.0Multiplet

Note: This table is predictive and based on general principles of NMR spectroscopy and data from related compounds.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals would be expected for the carbonyl carbons of the anhydride, the spiro carbon, the methylene carbons of the anhydride ring, and the carbons of the cyclopropane ring. The carbonyl carbons are characteristically deshielded and would appear at a low field (high ppm value). The spiro carbon, being quaternary, would also have a unique chemical shift. The chemical shifts of the cyclopropyl (B3062369) carbons would be observed at a relatively high field.

Detailed experimental ¹³C NMR data for this compound is not publicly available.

Table 2: Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (ppm)
C=O (Anhydride)~160 - 175
Spiro-C~40 - 60
CH₂ (Anhydride ring)~30 - 50
CH₂ (Cyclopropane ring)~5 - 20

Note: This table is predictive and based on general principles of NMR spectroscopy.

Advanced, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be essential for the unambiguous assignment of all proton and carbon signals and for elucidating the stereochemistry and preferred conformation of the molecule.

COSY would reveal the ¹H-¹H coupling networks, confirming the connectivity of the protons within the cyclopropane and anhydride rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the quaternary spiro carbon and the carbonyl carbons.

NOESY would provide information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and preferred conformation of the molecule in solution.

Studies on similar spiro compounds have demonstrated the power of these techniques in determining relative configurations and preferred conformations by analyzing homonuclear coupling constants and chemical shifts. nih.govresearchgate.net However, specific advanced NMR studies on this compound have not been reported in the literature.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic stretching vibrations of the carbonyl groups of the cyclic anhydride. Anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. Additionally, the C-O-C stretching vibrations of the ether linkage in the anhydride ring would be visible. The C-H stretching and bending vibrations of the cyclopropyl and methylene groups would also be present in the spectrum.

Specific experimental IR data for this compound is not available in the public domain.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Anhydride, asymmetric stretch)~1800 - 1850
C=O (Anhydride, symmetric stretch)~1740 - 1790
C-O-C (Anhydride)~1000 - 1300
C-H (Cyclopropane)~3000 - 3100

Note: This table is predictive and based on established IR correlation charts.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation patterns. For this compound (C₇H₈O₃), the molecular weight is 140.14 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would be characteristic of the spirocyclic anhydride structure. Likely fragmentation pathways would include the loss of carbon monoxide (CO) and carbon dioxide (CO₂) from the anhydride ring, as well as the cleavage of the cyclopropane ring.

Detailed experimental mass spectrometry data for this compound is not publicly available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would allow for the direct visualization of the spirocyclic system, including the puckering of the six-membered ring and the geometry of the cyclopropane ring. The crystal packing information would reveal the nature of the intermolecular interactions in the solid state.

To date, a crystal structure for this compound has not been reported in the crystallographic databases.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for investigating the intrinsic properties of molecules like this compound at the atomic level. Through theoretical calculations, it is possible to predict and understand its electronic structure, geometry, energetics, and reactivity without the need for empirical observation. These in-silico studies are crucial for complementing experimental data and guiding further research.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of this compound. This theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electronic structure is significantly influenced by the presence of the electron-withdrawing carbonyl groups and the strained cyclopropane ring. The HOMO is expected to be localized on the oxygen atoms of the anhydride moiety and potentially the cyclopropane ring, while the LUMO is likely centered on the carbon-oxygen double bonds of the dione (B5365651) functionality. Analysis of the MOs can reveal sites susceptible to nucleophilic or electrophilic attack. In related spiro compounds, the distribution and energies of these frontier orbitals have been effectively mapped using computational methods, providing a framework for understanding their reactivity. mdpi.combohrium.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Primarily localized on the C=O antibonding orbitals.
HOMO-7.8Associated with the lone pairs of the anhydride oxygen and σ-bonds of the cyclopropane.
HOMO-LUMO Gap6.3Indicates high kinetic stability.

Note: This data is illustrative and represents typical values for similar structures. Specific values for this compound would require dedicated quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetics

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and energetic properties of organic molecules. researchgate.net This computational approach is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy on the potential energy surface.

Furthermore, DFT calculations yield important energetic information, including the total electronic energy, enthalpy of formation, and strain energy of the molecule. By comparing the energies of different isomers or conformers, their relative stabilities can be determined.

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations (Hypothetical Data)

ParameterBond/AnglePredicted Value
Bond LengthC1-C2 (cyclopropane)~1.50 Å
Bond LengthC=O (carbonyl)~1.21 Å
Bond LengthC-O (ether)~1.38 Å
Bond AngleC-C-C (cyclopropane)~60°
Bond AngleO=C-C~125°
Dihedral AngleO=C-C-C=O~0° (planar dione)

Note: These values are representative and based on calculations of analogous structures. Precise values for the title compound would be obtained from specific DFT computations.

Prediction of Spectroscopic Properties and Reaction Pathways

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Visible) of molecules. bohrium.comnih.gov By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) that correspond to π→π* and n→π* transitions, which are expected for the carbonyl groups in this compound.

Conformational Landscape Analysis

The conformational landscape of a molecule describes the various spatial arrangements of its atoms (conformers) and their relative energies. For this compound, the spiro center rigidly links the cyclopropane and the dione rings. The cyclopropane ring is inherently rigid, but the six-membered dione ring can potentially adopt different conformations, such as a chair, boat, or twist-boat.

Applications and Research Utility in Organic Synthesis and Materials Science

Strategic Building Block in Complex Molecule Synthesis

The inherent ring strain and multiple functional groups of 6-Oxaspiro[2.5]octane-5,7-dione make it an ideal starting point for the synthesis of intricate molecular frameworks.

Construction of Spirocyclic Frameworks

This compound is a key intermediate in the synthesis of other spirocyclic compounds, most notably Spiro[2.5]octane-5,7-dione. This transformation is crucial as the resulting spiro-dione is an important intermediate for producing pharmaceutically active ingredients. The synthesis is often achieved through a process that can be more efficient and cost-effective for large-scale production compared to previous methods. The reaction involves the treatment of this compound under various conditions to yield the desired spirocyclic dione (B5365651).

For instance, a common method involves reacting this compound with reagents like methylmagnesium bromide in the presence of a copper(I) chloride catalyst. sustech.edu.cn Another approach involves a ring-opening reaction with methanol (B129727) followed by subsequent steps. sustech.edu.cn

Table 1: Selected Reactions for the Transformation of this compound

Reactants Reagents Solvent Key Conditions Product Reference
This compound, Methylmagnesium bromide Copper(I) chloride Tetrahydrofuran (B95107) -20°C to room temperature Intermediate for Spiro[2.5]octane-5,7-dione sustech.edu.cn
This compound, Methanol 4-Dimethylaminopyridine (B28879) Toluene Reflux (approx. 85°C) Ring-opened intermediate sustech.edu.cn

Elaboration of Heterocyclic Systems

The anhydride-like nature of the dihydropyran-dione ring in this compound allows for its use in the construction of other heterocyclic systems. The ring can be opened by various nucleophiles, such as amines or alcohols, to generate new intermediates that can be cyclized to form different heterocyclic scaffolds. For example, reaction with N,O-dimethylhydroxylamine hydrochloride opens the ring to form a Weinreb amide derivative, which is a versatile intermediate for further synthetic transformations. sustech.edu.cn This reactivity allows for the incorporation of the cyclopropane (B1198618) motif into a wider array of heterocyclic structures.

Intermediate in the Synthesis of Advanced Organic Scaffolds

The role of this compound extends to being a crucial intermediate for advanced molecular scaffolds with potential applications in various fields, particularly in drug discovery.

Precursors for Chemical Libraries

The ability to readily transform this compound into various other molecules makes it a suitable starting material for the generation of chemical libraries. These libraries, which are collections of structurally related compounds, are essential tools in high-throughput screening for the discovery of new drug candidates and other functional molecules. The versatility of the intermediates derived from this compound allows for the rapid synthesis of a diverse range of compounds for biological evaluation.

Utility in Medicinal Chemistry Research for Scaffold Generation

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. zendy.io This 3D nature can lead to improved physicochemical properties of drug candidates, such as higher receptor/ligand complementarity and metabolic stability. zendy.io The introduction of a spirocyclic core, like the one derived from this compound, can increase the fraction of sp3 hybridized carbons (Fsp3), a parameter often associated with higher success rates in clinical development. zendy.io Therefore, this compound serves as a valuable precursor for generating novel spirocyclic scaffolds for medicinal chemistry research, ultimately aiming to develop new therapeutic agents. zendy.iorochester.edu

Role in the Design and Synthesis of Chiral Catalysts

While direct use of this compound in chiral catalyst synthesis is not extensively documented, its derivatives, particularly chiral cyclopropanes, are privileged structures in asymmetric catalysis. sustech.edu.cn Chiral cyclopropane rings can serve as versatile starting materials for the preparation of chiral building blocks and as core elements in ligands for asymmetric transformations. sustech.edu.cn The development of methods for the catalytic asymmetric synthesis of chiral spiro-cyclopropyl compounds is an active area of research. zendy.io The unique geometry and inherent strain of the cyclopropane ring, derived from precursors like this compound, can be exploited to create highly effective chiral ligands and catalysts for a variety of chemical reactions.

Potential in Materials Science Research

Development of Novel Polymeric Materials

The polymerization of spirocyclic compounds is a field of significant interest due to the potential for creating polymers with tailored properties. The ring-opening polymerization of this compound is anticipated to proceed via the opening of the anhydride (B1165640) ring, and potentially the cyclopropane ring under certain conditions, leading to the formation of polyesters with pendant cyclopropyl (B3062369) groups or other rearranged structures.

The development of new polymeric materials from this compound would likely involve exploring different catalytic systems to control the polymerization process. For instance, various metal-based catalysts and organic catalysts have been effectively used for the ROP of cyclic esters and anhydrides. rsc.orgrsc.org The choice of catalyst and reaction conditions would be crucial in determining the polymer's molecular weight, polydispersity, and microstructure.

Based on studies of similar spirocyclic monomers, the resulting polymers from this compound could exhibit interesting thermal and mechanical properties. The rigid spiro structure incorporated into the polymer backbone could enhance the glass transition temperature (Tg) and thermal stability of the material. Furthermore, the presence of the cyclopropane ring could offer possibilities for post-polymerization modification, allowing for the introduction of other functional groups and the fine-tuning of material properties.

The table below outlines potential polymerization strategies and expected polymer properties for this compound, based on analogous systems.

Polymerization MethodPotential CatalystExpected Polymer StructurePotential Properties
Ring-Opening Polymerization (ROP)Organometallic complexes (e.g., Sn(Oct)₂, Zn, Al-based)Polyester with pendant cyclopropane groupsEnhanced thermal stability, potential for cross-linking
Anionic ROPStrong bases (e.g., alkoxides, amides)Polyester with controlled molecular weightWell-defined polymer architecture
Cationic ROPProtic or Lewis acidsPotential for side reactions and broader molecular weight distributionVaried material properties depending on reaction control

Design of Functionalized Spiro-Based Organic Materials

Beyond polymerization, this compound serves as a valuable scaffold for the synthesis of more complex, functionalized spiro-based organic materials. The reactivity of the anhydride group allows for facile reactions with a variety of nucleophiles, such as alcohols, amines, and thiols, to create a diverse range of derivatives. These reactions would open the anhydride ring to form carboxylic acid or ester functionalities, while retaining the spiro-cyclopropane core.

The resulting functionalized molecules could find applications in various areas of materials science. For example, the introduction of photoactive or electroactive moieties could lead to the development of novel materials for optoelectronics. acs.org The spiro core is known to improve the morphological stability of materials used in organic light-emitting diodes (OLEDs) by preventing crystallization. acs.org

Furthermore, the inherent chirality of many spiro compounds makes them attractive targets for applications in chiral separations and asymmetric catalysis. While this compound itself is achiral, its derivatives can be designed to possess chiral centers, opening up possibilities for their use in stereoselective processes.

The table below summarizes potential functionalization reactions of this compound and the potential applications of the resulting materials.

ReactantFunctional Group IntroducedPotential Application Area
AlcoholsEster and Carboxylic AcidPrecursors for polyesters, plasticizers
AminesAmide and Carboxylic AcidBuilding blocks for polyamides, bioactive molecules
ThiolsThioester and Carboxylic AcidSelf-assembling monolayers, functional surfaces
Grignard ReagentsTertiary Alcohols and KetonesComplex organic synthesis intermediates

The exploration of this compound in materials science holds considerable promise for the creation of new polymers and functional organic materials with unique properties and applications. Further research into the polymerization behavior and functionalization reactions of this compound is warranted to fully unlock its potential.

Future Research Directions and Perspectives

Exploration of Uncharted Synthetic Routes

While some synthetic approaches to spiro[2.5]octane derivatives have been established, the exploration of more efficient, stereoselective, and sustainable routes to 6-Oxaspiro[2.5]octane-5,7-dione and its analogues remains a critical area of future research. Current methods, though valuable, may present limitations in terms of substrate scope, scalability, or the use of harsh reagents.

Future investigations should prioritize the development of novel synthetic strategies. These could include:

Asymmetric Synthesis: The development of catalytic asymmetric methods to access enantiomerically pure this compound is of paramount importance. Chiral catalysts, including transition metal complexes and organocatalysts, could be employed to control the stereochemistry of the cyclopropanation step or subsequent modifications.

Biocatalysis: The use of enzymes to catalyze the formation or transformation of this compound offers a green and highly selective alternative to traditional chemical methods. Lipases, esterases, or engineered enzymes could be explored for stereoselective synthesis or ring-opening reactions.

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe and scalable production of this energetic molecule. The precise control over reaction parameters, such as temperature and reaction time, offered by flow reactors can enhance reaction efficiency and minimize the formation of byproducts.

Photochemical and Electrochemical Methods: Light- or electricity-driven synthetic methods could unlock novel pathways to this compound. These techniques can generate highly reactive intermediates under mild conditions, potentially leading to new and unforeseen bond formations.

Investigation of Novel Reactivity Modes and Transformations

The strained cyclopropane (B1198618) ring and the reactive anhydride (B1165640) functionality of this compound are poised to exhibit a rich and diverse reactivity profile. Future research should systematically investigate its behavior in a wide array of chemical reactions to uncover new transformations and synthetic applications.

Key areas for exploration include:

Ring-Opening Reactions: The selective opening of either the cyclopropane or the anhydride ring can provide access to a variety of functionalized carbocyclic and heterocyclic scaffolds. The regioselectivity and stereoselectivity of these ring-opening reactions with different nucleophiles, electrophiles, and radical species should be thoroughly investigated.

Cycloaddition Reactions: The double bonds within the molecule, or those that can be generated in situ, could participate in various cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions. These reactions would enable the rapid construction of complex polycyclic systems.

Rearrangement Reactions: Under thermal, photochemical, or catalytic conditions, this compound may undergo novel skeletal rearrangements, leading to the formation of unique and synthetically valuable isomers.

Transition Metal-Catalyzed Cross-Coupling Reactions: The development of methods for the functionalization of the C-H bonds of the cyclopropane ring or the carbon framework of the anhydride via transition metal catalysis would significantly expand the synthetic utility of this compound.

Application of Machine Learning and AI in Compound Design and Synthesis

Future research in this domain should focus on:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives, potentially identifying more economical or sustainable routes. deepchem.iodigitellinc.com

Reaction Outcome Prediction: Machine learning models, particularly graph neural networks, can be trained on existing reaction data to predict the outcome of new reactions involving this compound with high accuracy. digitellinc.com This can minimize the need for extensive experimental screening and optimize reaction conditions.

De Novo Design of Analogues: Generative AI models can design novel analogues of this compound with desired physicochemical or biological properties. youtube.com These models can explore vast chemical spaces to identify promising candidates for specific applications.

Accelerated Materials Discovery: Closed-loop, machine learning-driven experimental platforms can be employed to rapidly screen and identify derivatives of this compound with tailored properties for applications in materials science. nih.gov

Advanced Mechanistic Elucidation Studies

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and catalysts. Future research should employ a combination of experimental and computational techniques to unravel the intricate details of its reactivity.

Key areas for mechanistic investigation include:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. This can provide valuable insights into the factors controlling the selectivity of different reactions.

Kinetic Studies: Detailed kinetic analysis of the reactions of this compound can help to determine reaction orders, rate constants, and activation parameters, providing empirical support for proposed mechanisms. The kinetics of reactions of cyclic anhydrides with nucleophiles have been studied and can serve as a basis for comparison. nih.gov

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor the progress of reactions in real-time and identify transient intermediates.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Expanding the Scope of Applications in Organic Synthesis Methodologies

The unique structural features of this compound make it a versatile building block for the synthesis of a wide range of organic molecules. Future research should focus on demonstrating its utility in the construction of complex and valuable targets. Spirocyclic compounds, in general, are of significant interest in medicinal chemistry and materials science due to their rigid structures. mdpi.com

Potential areas for expanded applications include:

Synthesis of Natural Products and Analogues: The strained spirocyclic core of this compound could serve as a key starting material for the total synthesis of complex natural products containing similar structural motifs.

Development of Novel Scaffolds for Medicinal Chemistry: The diverse range of functionalized molecules that can be accessed from this compound could provide a rich source of novel scaffolds for the discovery of new therapeutic agents. nih.gov

Creation of New Ligands for Catalysis: The rigid, three-dimensional structure of derivatives of this compound could be exploited in the design of new chiral ligands for asymmetric catalysis.

Synthesis of Advanced Materials: The incorporation of the spirocyclic unit into polymers or other materials could lead to the development of materials with unique thermal, optical, or electronic properties.

Q & A

Basic: What synthetic methodologies are reported for 6-Oxaspiro[2.5]octane-5,7-dione, and how can reaction conditions be optimized for improved yields?

The compound is synthesized via cyclization reactions. A common approach involves refluxing precursor 22 (150 mg, 0.95 mmol) with acetic anhydride (5 mL) at 130°C for 6 hours, followed by silica gel chromatography (50% EtOAc/Hex) to achieve 70% yield . Optimization strategies include:

  • Temperature control : Prolonged heating at 130°C ensures complete ring closure.
  • Catalyst screening : Acidic or Lewis catalysts (not explicitly mentioned in evidence) could accelerate cyclization.
  • Purification : Gradient elution in chromatography minimizes byproduct contamination .
    For industrial-scale synthesis, patented methods (e.g., EP 12005681) describe alternative routes, though academic labs typically prioritize scalability and purity over throughput .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

Key techniques include:

  • 1H NMR : Peaks at δ 2.63 (s, 4H, cyclopropane protons) and δ 0.64 (s, 4H, spiro-connected methylenes) .
  • 13C NMR : Signals at δ 166.05 (ketone carbons), 39.07 (spiro center), and 11.25/10.63 (cyclopropane carbons) .
  • IR Spectroscopy : Absorbances near 1700–1750 cm⁻¹ confirm carbonyl groups. Cross-referencing with analogous spiro-diones (e.g., spiro[2.5]oct-5-ene-4,7-dione) ensures structural fidelity .

Advanced: How does this compound influence the properties of epoxy thermosets, and what mechanisms drive its performance in polymer applications?

Derivatives like 6,6-dimethyl analogs reduce shrinkage in epoxy resins by introducing steric hindrance during cationic curing. When copolymerized with diglycidyl ether of bisphenol A (DGEBA), the spirocyclic structure disrupts polymerization stress, enhancing dimensional stability . Key mechanisms:

  • Reduced crosslink density : The rigid spiro scaffold limits chain mobility.
  • Thermal degradation : Decomposition studies show improved stability up to 200°C, critical for high-temperature applications .

Advanced: What reaction mechanisms explain the formation of this compound in photoredox or cyclopropanation processes?

In photoredox reactions, intramolecular spirocyclopropanation occurs via radical intermediates. For example, quinone derivatives undergo interrupted photoredox processes to form spiro rings, where triplet-state sensitizers (e.g., TMAO) promote cyclopropane closure . Substituent effects:

  • Electron-withdrawing groups stabilize transition states.
  • Steric bulk on precursors can redirect reactivity, favoring spiro over linear products .

Advanced: How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Contradictory NMR peaks : Compare with literature (e.g., δ 0.64 for cyclopropane vs. δ 1.2–1.5 in non-spiro analogs) . Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Byproduct identification : Employ HPLC-MS or GC-MS to detect impurities. For example, incomplete cyclization may yield open-chain intermediates .
  • Computational validation : DFT calculations predict NMR shifts and optimize transition states to rationalize side reactions .

Advanced: What strategies enable regioselective functionalization of this compound without disrupting its spirocyclic core?

  • Electrophilic substitution : Target electron-rich positions (e.g., carbonyl-adjacent carbons) using mild acylating agents .
  • Protecting groups : Temporarily shield ketones to direct reactivity toward cyclopropane methylenes .
  • Metal-mediated reactions : Palladium catalysts enable cross-couplings at less-strained positions while preserving the spiro center .

Advanced: How do computational tools aid in predicting the reactivity and applications of this compound?

  • Molecular modeling : Software like Gaussian or ORCA calculates frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks.
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .
  • Thermodynamic simulations : Predict copolymerization behavior with epoxides by analyzing Gibbs free energy changes during curing .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

While specific data for this compound is limited, analogous spiro-diones require:

  • Ventilation : Avoid inhalation of dust/aerosols during synthesis.
  • PPE : Gloves and goggles to prevent skin/eye contact.
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: How can researchers design experiments to study degradation pathways of this compound under thermal or photolytic conditions?

  • Thermogravimetric analysis (TGA) : Monitor mass loss at 25–500°C to identify decomposition stages.
  • UV irradiation : Expose to 254 nm light and track product formation via LC-MS.
  • Mechanistic probes : Isotope labeling (e.g., ¹³C at carbonyl groups) traces bond cleavage patterns .

Basic: What are the key differences between this compound and its nitrogen/aza analogs in synthetic applications?

  • Electronic effects : Aza-spiro compounds (e.g., 6-azaspiro[2.5]octane-5,7-dione) exhibit enhanced nucleophilicity at nitrogen, enabling diverse functionalization.
  • Stability : Oxygen analogs are more resistant to hydrolysis than aza derivatives due to weaker C–O vs. C–N bond polarization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.